![molecular formula C20H17N5O3 B2769615 1-(3,4-dimethylphenyl)-5-(4-nitrobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 863447-20-5](/img/structure/B2769615.png)
1-(3,4-dimethylphenyl)-5-(4-nitrobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
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Description
1-(3,4-dimethylphenyl)-5-(4-nitrobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, also known as DPP, is a potent and selective inhibitor of cyclin-dependent kinases (CDKs). CDKs are a family of enzymes that control the progression of the cell cycle and are involved in the regulation of gene expression. DPP has shown promising results in preclinical studies as a potential therapeutic agent for various types of cancer.
Scientific Research Applications
Antifeedant Activity Against the Boll Weevil
- Background : DMNP was initially isolated from the Thai plant Arundo donax and identified as an antifeedant against the boll weevil (Anthonomus grandis) .
- Research : Scientists synthesized DMNP and its analogues (9-13) to explore their antifeedant properties. However, these compounds showed no remarkable antifeedant activity of practical interest .
Proteomics and Metabolomics Research
properties
IUPAC Name |
1-(3,4-dimethylphenyl)-5-[(4-nitrophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O3/c1-13-3-6-17(9-14(13)2)24-19-18(10-22-24)20(26)23(12-21-19)11-15-4-7-16(8-5-15)25(27)28/h3-10,12H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWHFKHXCXGFQTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=C(C=C4)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dimethylphenyl)-5-(4-nitrobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one |
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